6-Methylpyrimidine-4-carbaldehyde
Overview
Description
6-Methylpyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6N2O. It is a derivative of pyrimidine, characterized by a methyl group at the 6th position and an aldehyde group at the 4th position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 4th position of the pyrimidine ring . The reaction conditions generally include:
Reagents: DMF, POCl3
Solvent: Dichloromethane or chloroform
Temperature: 0-5°C initially, then room temperature
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: 6-Methylpyrimidine-4-carboxylic acid
Reduction: 6-Methylpyrimidine-4-methanol
Substitution: Various halogenated or nitrated derivatives
Scientific Research Applications
6-Methylpyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylpyrimidine-4-carbaldehyde in biological systems involves its interaction with nucleic acids and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This reactivity is exploited in the design of drugs that target specific enzymes or receptors .
Comparison with Similar Compounds
Pyrimidine-4-carbaldehyde: Lacks the methyl group at the 6th position, resulting in different reactivity and applications.
6-Methylpyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Aminopyrimidine-5-carbaldehyde: Contains an amino group instead of a methyl group, leading to different biological activities.
Uniqueness: 6-Methylpyrimidine-4-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
6-methylpyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-6(3-9)8-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSZAAUOFNPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-53-6 | |
Record name | 6-methylpyrimidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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